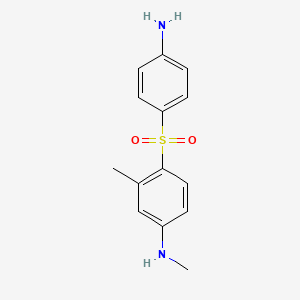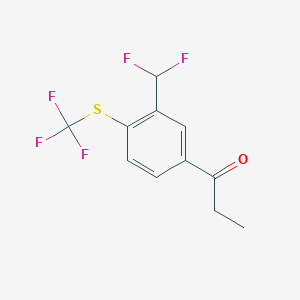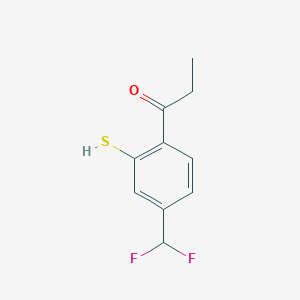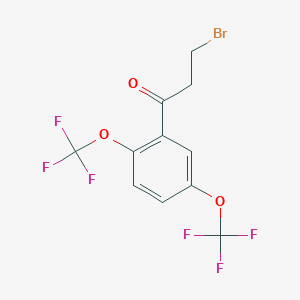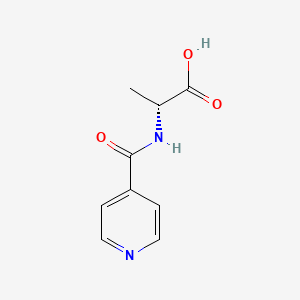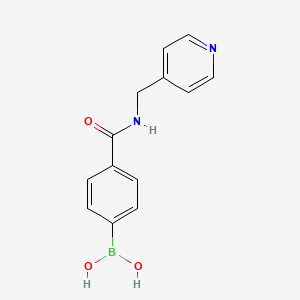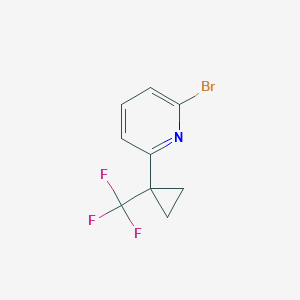
2-Bromo-6-(1-(trifluoromethyl)cyclopropyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-(1-(trifluoromethyl)cyclopropyl)pyridine is a pyridine derivative characterized by the presence of a bromine atom at the 2-position and a trifluoromethyl-substituted cyclopropyl group at the 6-position. Pyridine compounds are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(1-(trifluoromethyl)cyclopropyl)pyridine typically involves the bromination of a precursor compound. One common method involves the reaction of 2-hydrazino-6-(trifluoromethyl)pyridine with bromine in chloroform. The reaction mixture is heated to reflux for one hour, followed by cooling and extraction to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-(1-(trifluoromethyl)cyclopropyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
2-Bromo-6-(1-(trifluoromethyl)cyclopropyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-(1-(trifluoromethyl)cyclopropyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-6-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Chloro-6-(trifluoromethyl)pyridine
Uniqueness
2-Bromo-6-(1-(trifluoromethyl)cyclopropyl)pyridine is unique due to the presence of the trifluoromethyl-substituted cyclopropyl group, which imparts distinct chemical and physical properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C9H7BrF3N |
|---|---|
Poids moléculaire |
266.06 g/mol |
Nom IUPAC |
2-bromo-6-[1-(trifluoromethyl)cyclopropyl]pyridine |
InChI |
InChI=1S/C9H7BrF3N/c10-7-3-1-2-6(14-7)8(4-5-8)9(11,12)13/h1-3H,4-5H2 |
Clé InChI |
WJHNQQNTUFUNDE-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=NC(=CC=C2)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


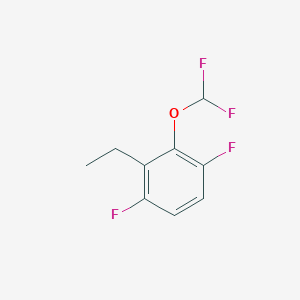

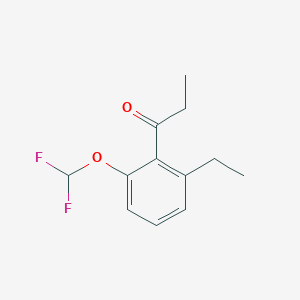

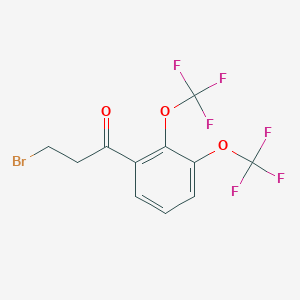
![6,7,8,9-Tetrahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline hydrochloride](/img/structure/B14064979.png)


